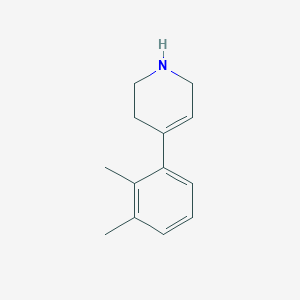
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine is an organic compound with a complex structure that includes a tetrahydropyridine ring substituted with a 2,3-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine typically involves multi-step organic reactions. One common method starts with the preparation of the 2,3-dimethylphenyl precursor, which is then subjected to a series of reactions to form the tetrahydropyridine ring. Key steps may include:
Aldol condensation: Formation of the intermediate compound.
Cyclization: Formation of the tetrahydropyridine ring under acidic or basic conditions.
Purification: Using techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Formation of reduced tetrahydropyridine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the tetrahydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully saturated tetrahydropyridine compounds.
科学研究应用
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
相似化合物的比较
Similar Compounds
4-(2,3-Dimethylphenyl)-1,2,3,6-tetrahydropyridine: shares structural similarities with other tetrahydropyridine derivatives and substituted phenyl compounds.
Dexmedetomidine: An imidazole derivative with a similar phenyl substitution, used as a sedative and analgesic.
Medetomidine: A racemic mixture containing a similar structural motif, used in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for targeted research applications and potential therapeutic uses.
属性
IUPAC Name |
4-(2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12/h3-6,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNZOEIBGAAULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
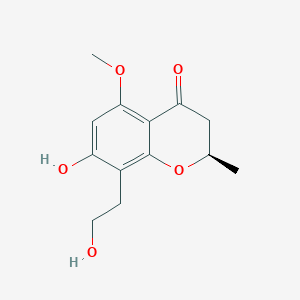

![1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2656150.png)
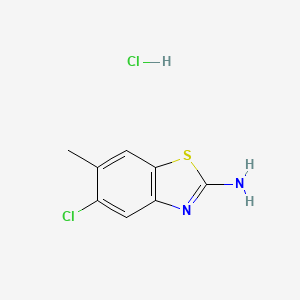
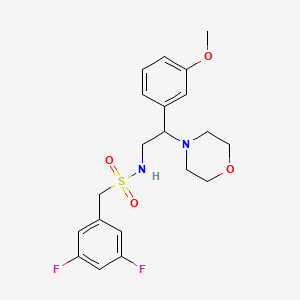
![N-(4-bromophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2656156.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl acetate](/img/structure/B2656157.png)
![ethyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2656158.png)
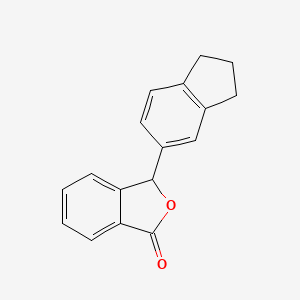
![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/new.no-structure.jpg)
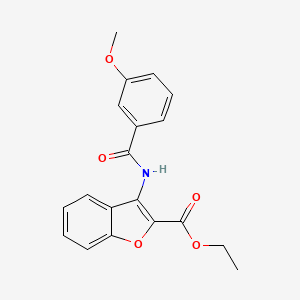
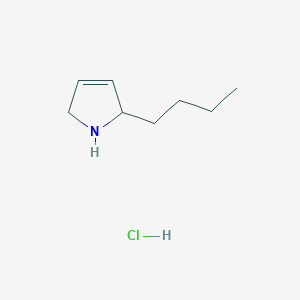
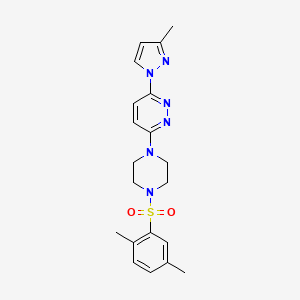
![2-methyl-5-oxo-N-(pyridin-4-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2656165.png)
